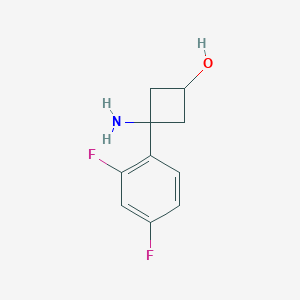
3-Amino-3-(2,4-difluorophenyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(2,4-difluorophenyl)cyclobutan-1-ol is an organic compound with the molecular formula C₁₀H₁₁F₂NO and a molecular weight of 199.20 g/mol . This compound is characterized by the presence of an amino group, a difluorophenyl group, and a cyclobutanol ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,4-difluorophenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-difluorobenzylamine with cyclobutanone in the presence of a reducing agent . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2,4-difluorophenyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
Oxidation: Formation of 3-amino-3-(2,4-difluorophenyl)cyclobutanone.
Reduction: Formation of 3-amino-3-(2,4-difluorophenyl)cyclobutanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(2,4-difluorophenyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,4-difluorophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol: Similar structure but with fluorine atoms at different positions.
3-Amino-3-(3,4-difluorophenyl)cyclobutan-1-ol: Another isomer with fluorine atoms at different positions.
Uniqueness
3-Amino-3-(2,4-difluorophenyl)cyclobutan-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the fluorine atoms can affect the compound’s ability to interact with molecular targets, making it distinct from its isomers.
Properties
Molecular Formula |
C10H11F2NO |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-amino-3-(2,4-difluorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H11F2NO/c11-6-1-2-8(9(12)3-6)10(13)4-7(14)5-10/h1-3,7,14H,4-5,13H2 |
InChI Key |
GFTIPDFMQRDSIV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=C(C=C(C=C2)F)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


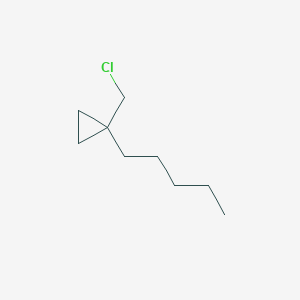
![6-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13187350.png)
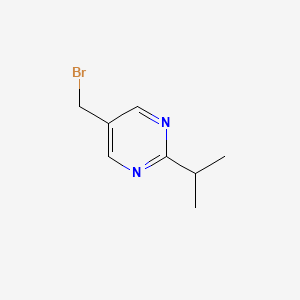
![6-(Propan-2-yl)-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13187357.png)
![N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine](/img/structure/B13187362.png)
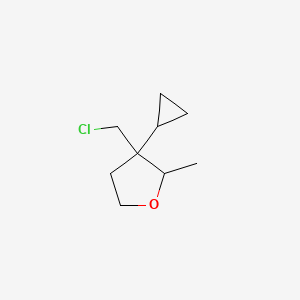
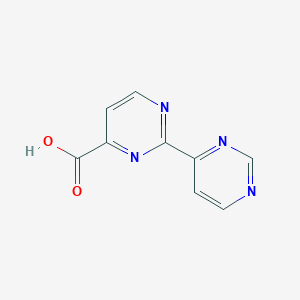


![[1-(Chloromethyl)cyclopropyl]cycloheptane](/img/structure/B13187398.png)
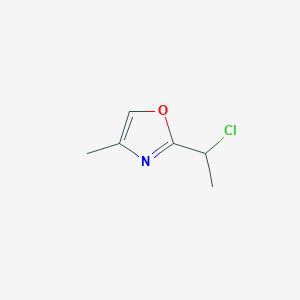
![(1S,5R,6R)-2-[(tert-butoxy)carbonyl]-6-fluoro-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13187405.png)
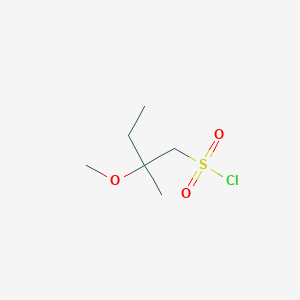
![Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13187439.png)
